Astrazon Orange G

Catalog No.
S628007
CAS No.
3056-93-7
M.F
C22H23ClN2
M. Wt
350.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astrazon Orange G

CAS Number

3056-93-7

Product Name

Astrazon Orange G

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride

Molecular Formula

C22H23ClN2

Molecular Weight

350.9 g/mol

InChI

InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H

InChI Key

ZOMLUNRKXJYKPD-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Synonyms

benzidine orange, orange Zh

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-]

Hematology

Astrazon Orange G is commonly used in leukocyte differentiation, a process that identifies the different types of white blood cells. The dye selectively stains specific types of white blood cells based on their unique characteristics. For example, Astrazon Orange G can differentiate between:

  • Granulocytes: These cells appear orange-red with Astrazon Orange G staining. Source: Sigma-Aldrich product page for Astrazon Orange G:
  • Lymphocytes: These cells stain a pale orange or pink with Astrazon Orange G. Source: Sigma-Aldrich product page for Astrazon Orange G:
  • Monocytes: These cells appear light pink with Astrazon Orange G staining. Source: Sigma-Aldrich product page for Astrazon Orange G:

This ability to differentiate white blood cells makes Astrazon Orange G a valuable tool for hematologists in diagnosing various blood disorders, including leukemia and lymphoma.

Histology

In histology, Astrazon Orange G is used for staining connective tissues such as collagen and elastin. These tissues appear red-orange with Astrazon Orange G staining, allowing researchers to visualize their structure and distribution within a tissue sample. Source: PubChem entry for Astrazon Orange G:

Astrazon Orange G, also known as Basic Orange 21, is a synthetic dye primarily used in the textile industry. Its chemical structure is characterized by the formula C22H23ClN2, and it has a molecular weight of approximately 364.89 g/mol. This compound exhibits an intense orange color, making it suitable for dyeing various materials. The dye is soluble in water and has an absorbance peak at 492 nm, which contributes to its vibrant color in aqueous solutions .

Astrazon Orange G's mechanism of action relies on its electrostatic interactions. The positively charged dye binds to negatively charged biomolecules, effectively "highlighting" them for visualization and analysis []. This binding doesn't typically alter the biological function of the target molecule.

Astrazon Orange G can be irritating to the skin, eyes, and respiratory system []. Always consult the safety data sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

, particularly in the context of degradation processes. It can be effectively degraded through photocatalytic methods using catalysts such as titanium dioxide and zinc oxide under UV light. The degradation process involves the breakdown of the dye molecules into less harmful substances, which is crucial for wastewater treatment applications . Additionally, Astrazon Orange G can participate in adsorption reactions with different materials, including activated carbon and natural phosphate rock, which are utilized for its removal from wastewater .

The biological activity of Astrazon Orange G has been a subject of research due to its potential environmental and health impacts. Studies indicate that the dye can exhibit cytotoxicity and mutagenicity, raising concerns about its effects on aquatic life and human health upon exposure. The dye's ability to induce oxidative stress in cells has been documented, leading to DNA damage and other harmful effects . Consequently, assessing the biological impact of Astrazon Orange G is essential for evaluating its safety in industrial applications.

Astrazon Orange G can be synthesized through various chemical processes typically involving azo coupling reactions. The synthesis generally begins with the preparation of diazonium salts, which are then coupled with appropriate coupling components to form the final dye structure. This method allows for the production of high-purity dye suitable for industrial applications. Specific conditions such as pH, temperature, and reaction time are critical to achieving optimal yields and desired properties of the dye .

Astrazon Orange G is primarily used in the textile industry for dyeing fabrics such as cotton, wool, and silk. Its vibrant color makes it a popular choice for producing bright shades in textiles. Additionally, it finds applications in other areas such as paper manufacturing and food coloring (though this usage may be regulated due to safety concerns). Furthermore, research into its photocatalytic degradation potential has opened avenues for environmental cleanup applications .

Studies on Astrazon Orange G have focused on its interactions with various materials during wastewater treatment processes. For instance, investigations into its adsorption onto natural Moroccan phosphate rock have shown promising results for removing the dye from contaminated water sources. The interaction mechanisms often involve physical adsorption processes influenced by factors such as pH and temperature . Moreover, studies have explored the efficacy of photocatalysts like titanium dioxide in degrading Astrazon Orange G under UV light, highlighting its potential for environmental remediation .

Astrazon Orange G shares similarities with several other azo dyes commonly used in various industries. Below is a comparison table highlighting some similar compounds:

Compound NameChemical FormulaUnique Features
Basic Orange 21C22H23ClN2High solubility; intense color; cytotoxic effects
Orange IIC16H10N2Na2O4SUsed primarily in food; less toxic than Astrazon
Methyl OrangeC14H14N3NaO3SpH indicator; more stable under acidic conditions
Acid Orange 7C16H11N2NaO4SUsed in textile and leather; lower toxicity

Uniqueness: Astrazon Orange G is distinguished by its intense orange hue and specific interactions during degradation processes that make it a focus of environmental studies. Its cytotoxic properties also set it apart from some other azo dyes that may be less harmful.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3056-93-7

General Manufacturing Information

1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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